molecular formula C8H10BrClN2O2 B12343606 7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12343606
M. Wt: 281.53 g/mol
InChI Key: WSWUZTFBMOIKNY-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione: is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, on the quinazoline ring. The compound has a molecular formula of C8H4BrClN2O and a molecular weight of 259.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions .

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-6-chloroquinazolin-4(3H)-one: Similar in structure but lacks the hexahydro component.

    6-Chloro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: Similar but lacks the bromine atom.

Uniqueness

The uniqueness of 7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione lies in its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H10BrClN2O2

Molecular Weight

281.53 g/mol

IUPAC Name

7-bromo-6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H10BrClN2O2/c9-4-2-6-3(1-5(4)10)7(13)12-8(14)11-6/h3-6H,1-2H2,(H2,11,12,13,14)

InChI Key

WSWUZTFBMOIKNY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC(C1Cl)Br)NC(=O)NC2=O

Origin of Product

United States

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